

The Morpholine Moiety in Nature: A Privileged Scaffold for Bioactivity

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Compound of Interest

Compound Name: Morpholine

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Introduction: The Understated Significance of the Morpholine Ring

The **morpholine** ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.^{[1][2][3]} Its unique physicochemical properties—a flexible chair-like conformation, a weakly basic nitrogen atom ($pK_a \approx 8.5$), and a hydrogen-bond-accepting oxygen atom—confer a remarkable ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.^{[4][5][6]} These attributes often lead to improved aqueous solubility, metabolic stability, and the capacity to cross the blood-brain barrier, making it a "privileged structure" in drug design.^{[2][5][7]}

While extensively utilized in synthetic pharmaceuticals, the **morpholine** moiety is also a recurring motif in a fascinating, albeit select, group of natural products. Nature's adoption of this scaffold highlights its evolutionary endorsement as a stable and effective framework for interacting with biological targets. This guide provides an in-depth exploration of these natural products, delving into their structural diversity, biosynthetic origins, synthetic strategies, and pharmacological significance to provide a comprehensive resource for researchers in natural product chemistry and drug discovery.

Chapter 1: A Survey of Morpholine-Containing Natural Products

Nature has produced a structurally diverse array of compounds featuring the **morpholine** core. These molecules are often synthesized by fungi and bacteria and exhibit a wide range of potent biological activities. They can be broadly classified based on their core structures, with the diketomorpholines representing a prominent family.

1.1 Diketomorpholines (DKMs): Fungal Depsipeptides

Many **morpholine**-containing natural products belong to the diketomorpholine class, which are cyclic depsipeptides formed from an α -amino acid and an α -hydroxy acid. These compounds are often isolated from fungi and are known for their interesting biological profiles, including the ability to inhibit P-glycoprotein transporters, which are implicated in multidrug resistance in cancer.[8]

- **Acu-dioxomorpholine A & B**: Isolated from an *Aspergillus* species, these compounds are indole alkaloids.[8] Their discovery and the elucidation of their biosynthetic pathway have provided significant insights into how fungi construct the diketomorpholine core.
- **Related Compounds**: Other related natural products include javanicunine, mollenine, and shornephine.[8] These molecules share the diketomorpholine scaffold but differ in their side-chain substitutions, leading to varied biological activities.

1.2 Other Notable Examples

Beyond the well-defined DKM family, other unique structures have been identified:

- **Pollenopyrroside A**: A structurally distinct alkaloid isolated from bee-collected pollen of *Brassica campestris*, featuring a **morpholine** ring integrated into a more complex polycyclic system.[9]

The following table summarizes key examples of these natural products.

Table 1: Representative Natural Products Containing a **Morpholine** Moiety

Compound Name	Natural Source	Primary Reported Biological Activity
Acu-dioxomorpholine A	Aspergillus sp.	P-glycoprotein Inhibition[8]
Shornephine / PF1233	Fungi	P-glycoprotein Inhibition[8]
Pollenopyrroside A	Brassica campestris pollen	Not extensively studied[9]
Fenpropimorph	(Synthetic, but a key antifungal)	Ergosterol biosynthesis inhibition[10]
Amorolfine	(Synthetic, but a key antifungal)	Ergosterol biosynthesis inhibition[10][11]

Note: While fenpropimorph and amorolfine are synthetic, they are included as crucial reference compounds in the field of **morpholine**-based antifungals, targeting pathways relevant to natural product research.

Chapter 2: The Biosynthesis of a Diketomorpholine Core

Understanding the enzymatic machinery behind the formation of the **morpholine** ring provides a powerful blueprint for biocatalysis and synthetic biology applications. The biosynthesis of acu-dioxo**morpholine** A is the first and most well-characterized pathway for this class of compounds.[8]

2.1 Causality in the Enzymatic Cascade

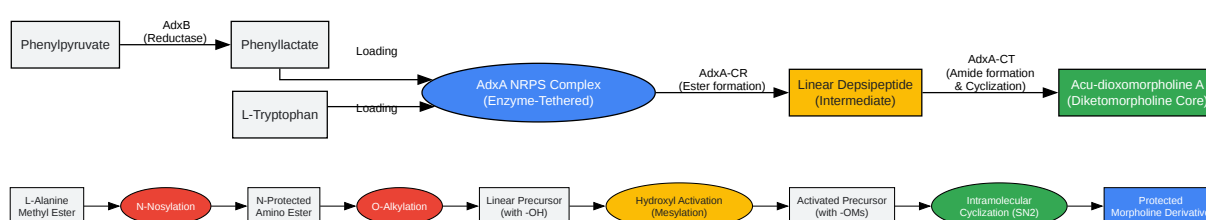
The construction of the diketo**morpholine** ring is not a trivial chemical transformation; it requires precise enzymatic control to assemble the two different building blocks (an amino acid and a hydroxy acid) and catalyze the dual amide and ester bond formations needed for cyclization. The biosynthetic gene cluster (BGC) for acu-dioxo**morpholine** elegantly solves this challenge using a specialized nonribosomal peptide synthetase (NRPS).

The pathway proceeds as follows:

- **Precursor Formation:** Phenylpyruvate is reduced by a NAD(P)H-dependent reductase, AdxB, to form phenyllactate, one of the two key building blocks.[8]
- **NRPS Assembly:** A highly specialized NRPS, AdxA, orchestrates the core assembly. It contains modules for activating both L-tryptophan (the amino acid) and the newly formed phenyllactate (the hydroxy acid).
- **Ester Bond Formation:** Critically, AdxA features a novel type of condensation (C) domain, designated CR, which uses a non-canonical arginine residue in its active site. This specialized domain is responsible for catalyzing the formation of the ester bond between the carboxyl group of tryptophan and the hydroxyl group of phenyllactate, creating a linear depsipeptide intermediate tethered to the enzyme.[8]
- **Cyclization and Release:** The final domain of AdxA, a terminal condensation (CT) domain, catalyzes the intramolecular cyclization. It facilitates the nucleophilic attack of the tryptophan's amino group onto the activated carboxyl group of the phenyllactate, forming the amide bond and releasing the final diketomorpholine product.[8]

2.2 Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the formation of the acu-dioxomorpholine A scaffold.



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